molecular formula C9H8BrFO2 B1377586 6-Bromo-3-ethoxy-2-fluorobenzaldehyde CAS No. 1114809-07-2

6-Bromo-3-ethoxy-2-fluorobenzaldehyde

Cat. No.: B1377586
CAS No.: 1114809-07-2
M. Wt: 247.06 g/mol
InChI Key: KUWHWJOCYQOYDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-ethoxy-2-fluorobenzaldehyde: is an organic compound with the molecular formula C9H8BrFO2 . It is characterized by the presence of bromine, ethoxy, and fluorine substituents on a benzaldehyde ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde typically involves the bromination, ethoxylation, and fluorination of benzaldehyde derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents, ethyl alcohol, and fluorine-containing reagents under controlled temperature and pressure conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Reactions: Products with different substituents replacing bromine or fluorine.

    Oxidation Reactions: Corresponding carboxylic acids.

    Reduction Reactions: Corresponding alcohols.

Scientific Research Applications

Chemistry: 6-Bromo-3-ethoxy-2-fluorobenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine: The compound is studied for its potential biological activities and is used in the development of new drugs and therapeutic agents.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-ethoxy-2-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, ethoxy, and fluorine groups can influence its reactivity and binding affinity, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes or signaling pathways.

Comparison with Similar Compounds

  • 6-Bromo-3-chloro-2-fluorobenzaldehyde
  • 3,6-Dibromo-2-fluorobenzaldehyde
  • 2-Bromo-3-ethoxy-6-fluorobenzaldehyde

Comparison:

  • 6-Bromo-3-chloro-2-fluorobenzaldehyde: Similar structure but with a chlorine substituent instead of an ethoxy group.
  • 3,6-Dibromo-2-fluorobenzaldehyde: Contains an additional bromine atom, leading to different reactivity.
  • 2-Bromo-3-ethoxy-6-fluorobenzaldehyde: Similar structure but with different positions of the substituents.

Properties

IUPAC Name

6-bromo-3-ethoxy-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWHWJOCYQOYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801287946
Record name 6-Bromo-3-ethoxy-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114809-07-2
Record name 6-Bromo-3-ethoxy-2-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114809-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-ethoxy-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-ethoxy-2-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-ethoxy-2-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
6-Bromo-3-ethoxy-2-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
6-Bromo-3-ethoxy-2-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
6-Bromo-3-ethoxy-2-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
6-Bromo-3-ethoxy-2-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.